molecular formula C28H27N5O2S B12026256 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B12026256
M. Wt: 497.6 g/mol
InChI Key: DFYUUJWCTFJPMK-RANPPGRXSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed through a condensation reaction with hydrazine derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.

    Condensation: The hydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazide-containing molecules. Compared to these compounds, 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

    1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.

    Hydrazide derivatives: Used in the development of pharmaceuticals and agrochemicals.

This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C28H27N5O2S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C28H27N5O2S/c1-20-10-14-23(15-11-20)27-31-32-28(33(27)24-16-12-21(2)13-17-24)36-19-26(34)30-29-18-6-8-22-7-4-5-9-25(22)35-3/h4-18H,19H2,1-3H3,(H,30,34)/b8-6+,29-18+

InChI Key

DFYUUJWCTFJPMK-RANPPGRXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC=CC4=CC=CC=C4OC

Origin of Product

United States

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